Ethyl 4-(5-hexylpyridin-2-yl)benzoate
Description
Ethyl 4-(5-hexylpyridin-2-yl)benzoate is an aromatic ester characterized by a benzoate core substituted with a pyridine ring bearing a hexyl chain at the 5-position. This structure combines lipophilic (hexyl chain) and polar (pyridine) moieties, making it a candidate for applications in materials science, pharmaceuticals, and polymer chemistry.
Properties
Molecular Formula |
C20H25NO2 |
|---|---|
Molecular Weight |
311.4 g/mol |
IUPAC Name |
ethyl 4-(5-hexylpyridin-2-yl)benzoate |
InChI |
InChI=1S/C20H25NO2/c1-3-5-6-7-8-16-9-14-19(21-15-16)17-10-12-18(13-11-17)20(22)23-4-2/h9-15H,3-8H2,1-2H3 |
InChI Key |
BFGKDQGAVCUAGE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC1=CN=C(C=C1)C2=CC=C(C=C2)C(=O)OCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(5-hexylpyridin-2-yl)benzoate typically involves the esterification of 4-(5-hexylpyridin-2-yl)benzoic acid with ethanol. The reaction is usually catalyzed by an acid, such as sulfuric acid or hydrochloric acid, and carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid is common, and the reaction is typically conducted at elevated temperatures to accelerate the esterification process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(5-hexylpyridin-2-yl)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the benzylic position or the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like N-bromosuccinimide (NBS) for bromination or sodium hydroxide (NaOH) for hydrolysis are commonly employed.
Major Products Formed
Oxidation: 4-(5-hexylpyridin-2-yl)benzoic acid.
Reduction: 4-(5-hexylpyridin-2-yl)benzyl alcohol.
Substitution: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
Ethyl 4-(5-hexylpyridin-2-yl)benzoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Ethyl 4-(5-hexylpyridin-2-yl)benzoate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the active benzoic acid derivative, which can then interact with enzymes or receptors in biological systems. The pyridine ring may also play a role in binding to specific molecular targets, influencing the compound’s biological activity.
Comparison with Similar Compounds
Table 1: Key Comparisons of Ethyl Benzoate Derivatives
Substituent Effects on Reactivity and Performance
- Pyridine vs. Pyridazine (I-6230) : Pyridazine-containing derivatives (e.g., I-6230) exhibit stronger π-π interactions due to the electron-deficient heterocycle, enhancing crystallinity and thermal stability. In contrast, the hexylpyridinyl group in this compound likely increases lipophilicity, improving membrane permeability in drug formulations .
- Amino Substituents (Ethyl 4-(dimethylamino)benzoate): The dimethylamino group in this derivative significantly enhances reactivity in resin cements, achieving a 20–30% higher degree of polymerization compared to methacrylate analogues. This suggests that electron-donating groups (e.g., –NMe₂) accelerate radical initiation in polymer matrices .
- Thiophene vs. Pyridine (Ethyl 4-(benzo[b]thien-2-yl)benzoate) : Thiophene-based derivatives demonstrate superior charge transport properties due to sulfur’s polarizability, making them suitable for organic electronics. The pyridine analogue may instead favor hydrogen bonding or metal coordination in supramolecular systems .
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